molecular formula C6H6O2 B066666 syn-Benzene dioxide CAS No. 174690-27-8

syn-Benzene dioxide

Cat. No.: B066666
CAS No.: 174690-27-8
M. Wt: 110.11 g/mol
InChI Key: LWOLJZRFQMSDAZ-UHFFFAOYSA-N
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Description

syn-Benzene dioxide (C₆H₆O₂) is a cyclic organic compound characterized by two oxygen atoms in a syn configuration on the benzene ring. It serves as a critical intermediate in synthesizing regioisomeric dihydrodiols and dioxocins. A chemoenzymatic approach using cis-2,3-dihydrodiol metabolites of monosubstituted benzenes (e.g., halobenzenes, toluene) enables its enantiopure synthesis . Key properties include:

  • Tautomerism: Exists in equilibrium with 1,4-dioxocin, a valence tautomer. The equilibrium ratio depends on substituent position and temperature .
  • Applications: Used to produce 3,4-cis-dihydrodiols via reduction and 1,2-(ipso)-cis-dihydrodiols through thermal racemization. This methodology uniquely provides access to all three cis-dihydrodiol regioisomers of monosubstituted benzenes .

Properties

CAS No.

174690-27-8

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

3,8-dioxatricyclo[5.1.0.02,4]oct-5-ene

InChI

InChI=1S/C6H6O2/c1-2-4-6(8-4)5-3(1)7-5/h1-6H

InChI Key

LWOLJZRFQMSDAZ-UHFFFAOYSA-N

SMILES

C1=CC2C(O2)C3C1O3

Canonical SMILES

C1=CC2C(O2)C3C1O3

Other CAS No.

174690-27-8

Synonyms

3,8-Dioxatricyclo[5.1.0.02,4]oct-5-ene

Origin of Product

United States

Chemical Reactions Analysis

Thermal Rearrangements and Racemization

syn-Benzene dioxide undergoes thermal rearrangements at elevated temperatures (>80°C), forming an eight-membered 1,4-dioxocin ring via electrocyclic ring-opening . This process is accompanied by racemization due to the transient oxepine intermediate . Key observations include:

  • Temperature-dependent stability :

    Reaction TemperatureProductOptical Activity
    25°CThis compoundEnantiopure
    80–100°C1,4-DioxocinRacemic
  • Mechanism : The reaction proceeds through a -sigmatropic shift followed by electrocyclic ring-opening .

Epoxidation and Dihydrodiol Formation

This compound participates in epoxidation and hydrolysis reactions:

  • Epoxidation with dimethyldioxirane (DMD) :

    • Produces anti-benzene dioxide (90%) and minor syn-dioxide (10%) .

    • Stereochemistry confirmed via ¹H-NMR coupling constants (J = 2–4 Hz for anti vs. J = 6–8 Hz for syn) .

  • Hydrolysis :

    • Base-catalyzed hydrolysis yields trans-dihydrodiols (e.g., 3,4-cis-dihydrodiol) .

    • Acidic conditions promote aromatization to salicylate derivatives via NIH shift mechanisms .

Cycloaddition Reactions

This compound reacts with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form stable cycloadducts:

  • Reaction :

    syn Benzene dioxide+PTADEndo fused cycloadduct 1 1 ratio \text{syn Benzene dioxide}+\text{PTAD}\rightarrow \text{Endo fused cycloadduct 1 1 ratio }
  • Structural confirmation : X-ray crystallography shows a bicyclo[2.2.2]octene framework with retained syn stereochemistry .

Redox Reactions

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts this compound to 3,4-cis-dihydrodiols with retention of configuration .

  • Oxidation : Reacts with O₂ or quinones to form ortho-quinone derivatives, which are implicated in oxidative DNA damage .

Biological Interactions

In metabolic pathways, this compound acts as an intermediate:

  • Glutathione conjugation : Forms 1-(S-glutathionyl)-cyclohexa-3,5-dien-2-ol, which dehydrates to S-phenylglutathione .

  • pH-dependent efficiency :

    pHReaction Rate (k, M⁻¹s⁻¹)Major Product
    7.00.05Phenol (via rearrangement)
    10.02.1S-Phenylmercapturic acid

Stability and Reactivity Profile

  • Thermal stability : Decomposes above 100°C via electrocyclic pathways .

  • pH sensitivity : Stable at neutral pH but hydrolyzes rapidly under alkaline conditions (half-life <1 hr at pH 10) .

  • Light sensitivity : Undergoes photooxidation in UV light to form phenolic derivatives .

Comparison with Similar Compounds

Tautomeric Behavior

syn-Benzene dioxide exhibits a dynamic equilibrium with 1,4-dioxocin, influenced by substituents:

  • Electron-withdrawing groups (e.g., Cl) : Favor this compound (up to 85:15 ratio).
  • Electron-donating groups (e.g., CH₃) : Shift equilibrium toward 1,4-dioxocin (60:40 ratio) .
    This contrasts with rigid analogues like 1,2-dihydroxybenzene (catechol), which lack tautomeric flexibility.

Functional Advantages

  • Regioselectivity : The chemoenzymatic route allows access to all three cis-dihydrodiol regioisomers (1,2-, 2,3-, and 3,4-), overcoming limitations of traditional oxidation methods .
  • Enantiopurity : Enantiopure this compound intermediates enable asymmetric synthesis, though thermal racemization requires careful control .

Comparison with Other Benzene Derivatives (from )

While lists benzene derivatives (e.g., benzoic acid, toluene derivatives), this compound differs functionally:

  • Benzoic Acid (C₇H₆O₂) : Lacks oxygen ring structures; primarily used as a preservative or metabolic intermediate .
  • Toluene Derivatives (C₇H₈) : Lack dioxygenation, limiting their utility in dihydrodiol synthesis.

Q & A

Q. What are the established synthetic routes for enantiopure syn-benzene dioxide, and how do reaction conditions influence diastereomeric purity?

Methodological Answer: this compound is synthesized via chemoenzymatic oxidation of monosubstituted benzene derivatives. For example, cis-2,3-dihydrodiol intermediates derived from halobenzenes or toluene are enzymatically oxidized to form enantiopure this compound. Key variables include:

  • Enzyme specificity : Selectivity for cis-dihydroxylation (e.g., toluene dioxygenase).
  • Temperature control : Thermal racemization of intermediates can occur, requiring strict temperature regulation (typically <0°C) .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and reduce side reactions.

Validation: Monitor reaction progress using chiral HPLC and confirm absolute configuration via X-ray crystallography of crystalline derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound and its tautomeric forms?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes this compound from its 1,4-dioxocin tautomer. Look for characteristic shifts:
  • This compound: δ 4.8–5.2 ppm (vicinal diol protons).
  • 1,4-Dioxocin: δ 5.6–6.0 ppm (olefinic protons) .
    • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
    • X-ray crystallography : Resolves tautomeric equilibrium ratios in solid state (e.g., substituent-dependent ratios observed for halogenated derivatives) .

Q. How should researchers validate synthetic yields and reproducibility across laboratories?

Methodological Answer:

  • Protocol standardization : Document solvent purity, enzyme batch numbers, and temperature gradients.
  • Interlaboratory validation : Share samples with collaborating labs for independent replication (e.g., via round-robin testing).
  • Data repositories : Deposit raw spectral data in platforms like Zenodo or institutional databases to enable third-party verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported tautomeric equilibrium ratios of this compound derivatives?

Methodological Answer: Discrepancies arise from substituent electronic effects and measurement conditions. To address this:

  • Variable-temperature NMR : Quantify equilibrium shifts between −50°C and 25°C.
  • DFT calculations : Model substituent effects on tautomer stability (e.g., electron-withdrawing groups favor dioxocin form) .
  • Crystallography under controlled conditions : Compare solid-state vs. solution-phase ratios to identify environmental biases .

Q. What strategies optimize regioselectivity in the synthesis of this compound-derived cis-dihydrodiols?

Methodological Answer: Regioselectivity is controlled by:

  • Substrate engineering : Introduce steric hindrance (e.g., ortho-substituted benzenes) to direct enzymatic oxidation.
  • Directed evolution of enzymes : Modify dioxygenase active sites to favor 1,2- or 3,4-cis-dihydroxylation .
  • Statistical design of experiments (DoE) : Use factorial designs to optimize pH, temperature, and co-solvent ratios for maximal yield of target regioisomer .

Q. How should researchers reconcile conflicting literature data on the stability of this compound in aqueous vs. non-aqueous media?

Methodological Answer:

  • Controlled degradation studies : Perform kinetic assays under varying pH and humidity.
  • Advanced analytics : Employ LC-MS/MS to track decomposition products (e.g., quinones or epoxides).
  • Meta-analysis : Systematically compare studies using criteria from (e.g., primary vs. secondary sources, instrument calibration standards) .

Data Management & Validation

Q. What frameworks ensure ethical data sharing while protecting sensitive chemical data?

Methodological Answer:

  • De-identification : Remove proprietary synthesis details before sharing.
  • Controlled access : Use platforms like the European Open Science Cloud (EOSC) with tiered permissions.
  • GDPR compliance : Anonymize datasets linked to patented methodologies (e.g., enzyme engineering protocols) .

Q. How can mixed-methods approaches address contradictions in mechanistic studies of this compound reactivity?

Methodological Answer: Integrate:

  • Quantitative data : Kinetic isotope effects (KIE) for bond cleavage.
  • Qualitative data : Electron density maps from X-ray crystallography.
  • Triangulation : Cross-validate results using independent techniques (e.g., EPR for radical intermediates) .

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